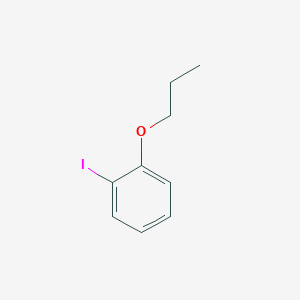

1-Iodo-2-propoxybenzene

Description

1-Iodo-2-propoxybenzene is an aromatic compound featuring a benzene ring substituted with an iodine atom at position 1 and a propoxy group (-OCH₂CH₂CH₃) at position 2. The calculated molar mass is approximately 262.09 g/mol. The propoxy group is an electron-donating substituent, which may influence the compound’s reactivity in electrophilic aromatic substitution or coupling reactions.

Properties

Molecular Formula |

C9H11IO |

|---|---|

Molecular Weight |

262.09 g/mol |

IUPAC Name |

1-iodo-2-propoxybenzene |

InChI |

InChI=1S/C9H11IO/c1-2-7-11-9-6-4-3-5-8(9)10/h3-6H,2,7H2,1H3 |

InChI Key |

OHGWXUYEMOYHDY-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC=CC=C1I |

Origin of Product |

United States |

Preparation Methods

1-Iodo-2-propoxybenzene can be synthesized through several methods. One common synthetic route involves the reaction of 2-iodophenol with propyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dry dimethylformamide (DMF) at elevated temperatures (around 50°C) for a few hours. The product is then purified using column chromatography .

Industrial production methods for 1-iodo-2-propoxybenzene may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-Iodo-2-propoxybenzene undergoes various chemical reactions, including:

Substitution: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium azide, potassium cyanide, and thiols.

Reduction: The iodine atom can be reduced to form the corresponding hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH4).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields the corresponding oxide, while substitution reactions yield various substituted benzene derivatives.

Scientific Research Applications

1-Iodo-2-propoxybenzene has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in the preparation of various derivatives.

Medicinal Chemistry: This compound can be used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Material Science: It is used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 1-iodo-2-propoxybenzene involves its reactivity towards various chemical reagents. The iodine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The propoxy group can also participate in reactions, contributing to the compound’s overall reactivity. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key properties and structural features of 1-Iodo-2-propoxybenzene and analogous iodoaromatic compounds, based on the provided evidence:

Key Findings:

Substituent Effects on Reactivity :

- Electron-donating groups (e.g., propoxy in 1-Iodo-2-propoxybenzene) activate the benzene ring toward electrophilic substitution, directing incoming groups to ortho/para positions. In contrast, electron-withdrawing groups like trifluoromethoxy (in 2-(Trifluoromethoxy)iodobenzene) deactivate the ring and favor meta substitution .

- Allyl and propargyl groups (e.g., in 1-Iodo-2-(prop-2-en-1-yl)benzene and 1-Iodo-4-(prop-2-ynyloxy)benzene ) introduce sites for further functionalization, such as hydrogenation or cross-coupling.

Physical Properties :

- Bulkier substituents (e.g., isopropyl in 4-Iodoisopropylbenzene or multiple alkoxy groups in 4-Iodo-1-isopropoxy-2-methoxybenzene ) increase molecular weight and may elevate melting/boiling points.

- Halogen substituents (Cl, I) generally enhance density and refractive index, as seen in 1-Chloro-2-iodobenzene (density ~1.6 g/cm³ inferred from iso-butyl iodide data ).

Applications: Iodoaromatics are pivotal in Suzuki-Miyaura couplings, where the iodine atom serves as a superior leaving group compared to bromine or chlorine .

Biological Activity

1-Iodo-2-propoxybenzene, a compound with significant potential in medicinal chemistry, has garnered attention due to its biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

1-Iodo-2-propoxybenzene is classified as an aryl halide with the following structural formula:

This compound features a propoxy group attached to a benzene ring that also contains an iodine substituent. The presence of the iodine atom can influence the compound's reactivity and biological interactions.

The biological activity of 1-iodo-2-propoxybenzene is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies indicate that it may exhibit antimicrobial and anticancer properties.

Anticancer Activity

Research has demonstrated that 1-iodo-2-propoxybenzene can inhibit the proliferation of cancer cell lines. For instance, in vitro studies have shown that it possesses an IC50 value in the low micromolar range against several cancer types, indicating potent anticancer activity.

| Cancer Cell Line | IC50 (μM) | Reference |

|---|---|---|

| A375 (melanoma) | 16.6 | |

| HT-29 (colon) | 61.5 | |

| MCF-7 (breast) | 42.4 | |

| HepG2 (liver) | 44.5 |

These findings suggest that 1-iodo-2-propoxybenzene could be a candidate for further development as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, 1-iodo-2-propoxybenzene has shown promising antimicrobial activity against various pathogens. The compound's mechanism may involve disrupting microbial cell membranes or inhibiting key metabolic pathways.

Case Studies

Several case studies have explored the biological effects of 1-iodo-2-propoxybenzene in vivo and in vitro:

- Study on Cancer Cell Lines : In a controlled study involving multiple cancer cell lines, treatment with varying concentrations of 1-iodo-2-propoxybenzene resulted in significant reductions in cell viability, supporting its potential as an anticancer therapeutic agent.

- Antimicrobial Efficacy : Another study investigated the compound's efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that 1-iodo-2-propoxybenzene effectively inhibited bacterial growth at concentrations lower than those required for cytotoxic effects on human cells.

Safety and Toxicology

While the biological activity of 1-iodo-2-propoxybenzene is promising, safety assessments are crucial. Toxicological studies are necessary to evaluate the compound's effects on normal human cells compared to cancerous cells, ensuring a favorable therapeutic index.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.